Hept-6-yn-1-amine

PROTAC linker optimization Lipophilicity tuning Membrane permeability

Hept-6-yn-1-amine (7-amino-1-heptyne) is a bifunctional, linear alkyl linker featuring a terminal alkyne and a terminal primary amine. This seven-carbon chain (C7) provides a specific hydrophobic spacer length that is distinct from shorter (e.g., C6, hex-5-yn-1-amine) or longer (e.g., C8, oct-7-yn-1-amine) analogs.

Molecular Formula C7H13N
Molecular Weight 111.188
CAS No. 14502-42-2
Cat. No. B2723464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHept-6-yn-1-amine
CAS14502-42-2
Molecular FormulaC7H13N
Molecular Weight111.188
Structural Identifiers
SMILESC#CCCCCCN
InChIInChI=1S/C7H13N/c1-2-3-4-5-6-7-8/h1H,3-8H2
InChIKeyCTJWRSXGDBETPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Hept-6-yn-1-amine (CAS 14502-42-2) for PROTAC Linker and Click Chemistry Research


Hept-6-yn-1-amine (7-amino-1-heptyne) is a bifunctional, linear alkyl linker featuring a terminal alkyne and a terminal primary amine . This seven-carbon chain (C7) provides a specific hydrophobic spacer length that is distinct from shorter (e.g., C6, hex-5-yn-1-amine) or longer (e.g., C8, oct-7-yn-1-amine) analogs . The compound is widely used as a PROTAC linker and as a building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry .

Why Hept-6-yn-1-amine (CAS 14502-42-2) Cannot Be Replaced by Any In-Class Alkyne-Amine


Direct substitution with other terminal alkyne-amine linkers is not straightforward because the methylene chain length is a critical determinant of PROTAC degradation efficiency, ternary complex formation, and overall physicochemical properties . Even a single methylene unit difference can alter lipophilicity, conformational flexibility, and the spacing between the target protein and E3 ligase, potentially leading to inactive or suboptimal degraders . The following quantitative evidence demonstrates where Hept-6-yn-1-amine provides verifiable, measurable differentiation from its closest comparators.

Quantitative Differentiation of Hept-6-yn-1-amine (CAS 14502-42-2) vs. Closest Analogs


Hept-6-yn-1-amine vs. Hex-5-yn-1-amine: Lipophilicity (XLogP3) Difference

Hept-6-yn-1-amine exhibits a computed XLogP3 of 1.1 , which is approximately 1.8-fold higher (0.5 log unit increase) than that of its shorter analog, hex-5-yn-1-amine (XLogP3 = 0.6) . This quantifiable difference in lipophilicity, driven by one additional methylene group, can be leveraged to fine-tune the membrane permeability of PROTACs or small-molecule conjugates.

PROTAC linker optimization Lipophilicity tuning Membrane permeability

Hept-6-yn-1-amine vs. Hex-5-yn-1-amine: Chain Length and Conformational Flexibility

Hept-6-yn-1-amine possesses 4 rotatable bonds and a 7-atom backbone , compared to 3 rotatable bonds and a 6-atom backbone for hex-5-yn-1-amine . This single-bond increase in chain length provides a quantifiably different conformational space for the linker, which can be critical for achieving the optimal spatial orientation between a protein of interest (POI) ligand and an E3 ligase ligand in a PROTAC ternary complex .

PROTAC ternary complex Linker length Conformational entropy

Hept-6-yn-1-amine vs. Oct-7-yn-1-amine: Molar Mass and Synthetic Efficiency

Hept-6-yn-1-amine has a molecular weight of 111.18 g/mol , which is approximately 11.2% less than the C8 analog, oct-7-yn-1-amine (125.21 g/mol) . For a synthetic building block used on a millimole scale, this translates to a tangible reduction in the mass of reagent required for equivalent molar amounts. In a 10 mmol reaction, using Hept-6-yn-1-amine saves ~140 mg of material compared to the C8 linker.

Molecular weight Synthetic building block Cost efficiency

Hept-6-yn-1-amine as a PROTAC Linker: Class Advantage over PEG-Based Linkers in Membrane Permeability

As a member of the alkyl linker class, Hept-6-yn-1-amine can contribute to superior membrane permeability compared to polyethylene glycol (PEG) linkers of similar length. Comparative permeability studies have demonstrated that, at matched lipophilicity, alkyl-linked degraders outperform their PEGylated analogs in parallel artificial membrane permeability assays (PAMPA) . This is attributed to the absence of hydrogen-bond-accepting ether oxygens in the alkyl chain, which reduces topological polar surface area and facilitates passive diffusion across lipid bilayers .

PROTAC permeability Alkyl linker PEG linker comparison

Validated Application Scenarios for Hept-6-yn-1-amine (CAS 14502-42-2) Based on Quantitative Evidence


PROTAC Linker Optimization Requiring a Moderately Lipophilic C7 Spacer

This compound is ideal for a PROTAC optimization campaign where an initial screen with a C6 (hex-5-yn-1-amine) linker failed to induce degradation, and the team seeks a slightly longer, more lipophilic alkyl spacer without the dramatic property shift of a C8 or PEG-based linker . The quantifiable 0.5 log unit increase in lipophilicity (XLogP3 1.1 vs. 0.6) and additional rotatable bond offer a measured, data-driven next step in the structure-activity relationship (SAR) exploration.

Cost-Efficient Synthesis of Alkyne-Functionalized Chemical Libraries

For research groups synthesizing medium-to-large compound libraries via CuAAC click chemistry, Hept-6-yn-1-amine provides a favorable combination of moderate chain length and lower molecular weight (111.18 g/mol) compared to the C8 analog (125.21 g/mol) . On a molar basis, this translates to a ~11% reduction in required reagent mass, leading to tangible cost savings in multi-gram syntheses without sacrificing the terminal alkyne functionality.

Building Block for Cell-Permeable Bioconjugates and Chemical Probes

The alkyl nature of Hept-6-yn-1-amine, in contrast to PEG-based alternatives, positions it as a superior choice for constructing cell-permeable chemical probes or bioconjugates . Evidence from class-level permeability studies supports the selection of alkyl linkers over PEG linkers when maximizing passive diffusion across biological membranes is a primary design goal. This is a rational, evidence-backed choice for intracellular target engagement studies.

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